Comprehensive Spectroscopic Analysis (NMR, IR, MS) of 4-Chloro-1-(2-methoxyethyl)-1H-indole-3-carboxylic Acid
Comprehensive Spectroscopic Analysis (NMR, IR, MS) of 4-Chloro-1-(2-methoxyethyl)-1H-indole-3-carboxylic Acid
Executive Summary
The indole core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs), cannabinoid receptor ligands, and orphan receptor modulators. The specific derivative 4-Chloro-1-(2-methoxyethyl)-1H-indole-3-carboxylic acid presents a unique analytical challenge due to its highly functionalized nature: a halogenated aromatic ring, an N-alkyl ether side chain, and a conjugated carboxylic acid.
This whitepaper provides an in-depth, self-validating technical guide for the spectroscopic elucidation of this molecule. By bridging High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) profiling, researchers can establish a rigorous chain of structural causality.
Analytical Workflow & Causality
To ensure absolute scientific integrity, the structural validation of complex indoles must follow a hierarchical workflow. We begin with HRMS to confirm the exact molecular formula and isotopic distribution (verifying the presence of chlorine). FT-IR is then employed to map orthogonal functional groups (carboxylic acid, ether), which simplifies the subsequent interpretation of 1D and 2D NMR spectra used to establish exact regiochemistry[1].
Caption: Sequential analytical workflow for the complete structural elucidation of indole derivatives.
High-Resolution Mass Spectrometry (HRMS) & Isotopic Profiling
Mechanistic Causality
Electrospray Ionization (ESI) is the preferred ionization method for indole-3-carboxylic acids. In positive ion mode, the molecule readily forms an [M+H]+ adduct. The presence of the chlorine atom at the C-4 position provides a highly diagnostic isotopic signature: a 3:1 intensity ratio between the 35Cl and 37Cl peaks[2].
Upon collision-induced dissociation (CID), 1-alkylindole-3-carboxylic acids exhibit a characteristic and rapid neutral loss of carbon dioxide ( −44 Da ) from the C-3 position, yielding an acylium-indole or protonated indole intermediate[3][4]. A secondary fragmentation pathway involves the cleavage of the 2-methoxyethyl side chain ( −59 Da ).
Caption: Proposed ESI-MS fragmentation pathway highlighting decarboxylation and side-chain cleavage.
Quantitative MS Data Summary
| Ion Species | Formula | Theoretical m/z | Expected Fragmentation / Notes |
| [M+H]+ ( 35Cl ) | C12H1335ClNO3+ | 254.0578 | Base peak, parent ion |
| [M+H]+ ( 37Cl ) | C12H1337ClNO3+ | 256.0549 | ~33% intensity of base peak |
| [M−H]− ( 35Cl ) | C12H1135ClNO3− | 252.0433 | Highly sensitive in negative ESI |
| Fragment 1 | C11H1335ClNO+ | 210.0680 | Loss of CO2 ( −44 Da ) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Mechanistic Causality
FT-IR serves as a self-validating checkpoint before NMR. The strongly hydrogen-bonded carboxylic acid at C-3 will present a broad O-H stretch that can obscure aliphatic C-H stretches. Because the carboxylic acid is conjugated with the indole π -system, the C=O stretch is shifted to a lower wavenumber (~ 1660−1680 cm−1 ) compared to isolated aliphatic acids[5]. The ether linkage in the 2-methoxyethyl group provides a sharp, distinct C-O-C stretching band.
Quantitative IR Data Summary
| Wavenumber ( cm−1 ) | Peak Shape | Functional Group Assignment |
| 3200 – 2500 | Broad, strong | O-H stretch (Carboxylic acid, H-bonded) |
| 1665 | Sharp, strong | C=O stretch (Conjugated carboxylic acid) |
| 1530, 1450 | Medium | C=C and C=N stretches (Indole aromatic ring) |
| 1120 | Sharp, medium | C-O-C stretch (Aliphatic ether side chain) |
| 750 | Sharp, strong | C-Cl stretch (Aromatic halogen) |
Nuclear Magnetic Resonance (NMR) Profiling
Mechanistic Causality
The 1H and 13C NMR spectra provide the definitive proof of regiochemistry.
-
The Indole Core: The proton at C-2 ( H−2 ) is highly diagnostic. Because C-3 is substituted with a carboxylic acid, H−2 lacks vicinal coupling and appears as a sharp singlet. Furthermore, the electron-withdrawing nature of the carbonyl group exerts an anisotropic deshielding effect, pushing H−2 downfield to ~ 8.15 ppm [4].
-
The Benzenoid Ring: The chlorine at C-4 dictates the splitting pattern of the remaining aromatic protons. H−5 is ortho to the chlorine and ortho to H−6 , appearing as a doublet. H−6 is flanked by H−5 and H−7 , appearing as a triplet (or doublet of doublets). H−7 is a doublet.
-
The Side Chain: The N-alkyl protons ( N-CH2 ) are heavily deshielded by the adjacent indole nitrogen, appearing as a triplet around 4.40 ppm .
Quantitative NMR Data Summary ( DMSO-d6 , 400 MHz)
| Nucleus | Shift ( δ , ppm) | Multiplicity | Integration | Assignment |
| 1H | 12.30 | Broad singlet | 1H | -COOH (exchangeable) |
| 1H | 8.15 | Singlet | 1H | H−2 (Indole core) |
| 1H | 7.55 | Doublet ( J=8.1 Hz ) | 1H | H−7 |
| 1H | 7.25 | Triplet ( J=8.1 Hz ) | 1H | H−6 |
| 1H | 7.15 | Doublet ( J=8.1 Hz ) | 1H | H−5 |
| 1H | 4.40 | Triplet ( J=5.5 Hz ) | 2H | N-CH2 (Side chain) |
| 1H | 3.65 | Triplet ( J=5.5 Hz ) | 2H | O-CH2 (Side chain) |
| 1H | 3.25 | Singlet | 3H | -OCH3 (Methoxy group) |
| 13C | 166.0 | - | - | C=O (Carboxylic acid) |
| 13C | 136.0 | - | - | C−2 |
| 13C | 126.5 | - | - | C−4 ( C-Cl ) |
| 13C | 105.0 | - | - | C−3 (Substituted) |
| 13C | 70.5 | - | - | O-CH2 |
| 13C | 46.5 | - | - | N-CH2 |
Standardized Experimental Protocols
To ensure reproducibility, the following self-validating protocols must be strictly adhered to.
Protocol A: LC-HRMS Analysis
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
-
Calibration: Infuse a sodium formate calibration solution prior to the run to ensure mass accuracy within <2 ppm .
-
Instrument Parameters: Set the ESI source to positive mode. Capillary voltage: 3.5 kV . Desolvation temperature: 350∘C .
-
Validation Check: Confirm the presence of the 254/256 m/z isotopic pair at a 3:1 ratio before proceeding to MS/MS fragmentation.
Protocol B: FT-IR (ATR) Analysis
-
Background: Collect a background spectrum of the empty Attenuated Total Reflectance (ATR) diamond crystal (64 scans, 4 cm−1 resolution).
-
Sample Application: Place 2−3 mg of the solid crystalline powder directly onto the ATR crystal. Apply the pressure anvil until the force gauge indicates optimal contact.
-
Acquisition: Acquire the spectrum from 4000 to 400 cm−1 .
-
Validation Check: Ensure the baseline is flat. If the O-H stretch at >2500 cm−1 is missing, the sample may have formed a salt (carboxylate); re-acidify the sample and dry before re-running.
Protocol C: NMR Acquisition
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Shimming & Tuning: Perform automated gradient shimming (z-axis) and tune the probe to the 1H and 13C frequencies.
-
Acquisition ( 1H ): Run a standard 1D proton experiment with 16 scans, a relaxation delay ( D1 ) of 2 seconds , and a 90∘ pulse angle.
-
Validation Check: Calibrate the TMS peak to exactly 0.00 ppm . Verify the residual solvent peak of DMSO-d6 at 2.50 ppm . If the carboxylic acid proton at ∼12.3 ppm is absent, check the solvent for trace water contamination, which accelerates proton exchange.
References
-
National Center for Biotechnology Information. "4-Chloroindole-3-acetic acid." PubChem Compound Summary for CID 100413. Retrieved from:[Link]
-
Gamage, T. F., et al. "Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA." PubMed Central (PMC). Retrieved from:[Link]
-
Pastor, V., et al. "Identification of indole-3-carboxylic Acid as Mediator of Priming Against Plectosphaerella Cucumerina." PubMed. Retrieved from:[Link]
-
Kenny, P. W. "Hydrogen bond donors in drug design." ChemRxiv. Retrieved from:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Chloroindole-3-acetic acid | C10H8ClNO2 | CID 100413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Identification of indole-3-carboxylic acid as mediator of priming against Plectosphaerella cucumerina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
